molecular formula C22H27NO3S B2386327 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one CAS No. 1797692-74-0

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one

Cat. No.: B2386327
CAS No.: 1797692-74-0
M. Wt: 385.52
InChI Key: PIZNPCIWZDRCNO-UHFFFAOYSA-N
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Description

The compound 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one features a propan-1-one backbone substituted with two phenyl groups at the 3-position and an azetidine ring at the 1-position. Key structural elements include:

  • 3,3-diphenylpropan-1-one core: Imparts rigidity and aromatic interactions.
  • Azetidine moiety: A four-membered heterocycle offering conformational flexibility and metabolic stability.
  • Isobutylsulfonyl group: Increases solubility via polar sulfonyl groups while maintaining moderate lipophilicity from the isobutyl chain.

This compound’s design is rooted in medicinal chemistry strategies targeting enzyme inhibition or receptor modulation, as seen in analogs with similar scaffolds .

Properties

IUPAC Name

1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-3,3-diphenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3S/c1-17(2)16-27(25,26)20-14-23(15-20)22(24)13-21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17,20-21H,13-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZNPCIWZDRCNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and various substituted azetidines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The azetidine ring and sulfonyl group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The diphenylpropanone moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Impact

Table 1: Structural Comparison of Propan-1-one Derivatives
Compound Name Core Structure Key Substituents Functional Group Impact
Target Compound 3,3-diphenylpropan-1-one 3-(Isobutylsulfonyl)azetidine Enhanced lipophilicity, sulfonyl-mediated H-bonding
1-(azetidin-1-yl)-3-phenylpropan-1-one 3-phenylpropan-1-one Azetidine (unsubstituted) Reduced steric bulk; lower solubility
3-(3-chlorophenyl)-3-(1H-indol-3-yl)-1-phenylpropan-1-one (3d) 1,3-diphenylpropan-1-one Chlorophenyl, indole Indole enhances π-π stacking; Cl increases electronegativity
3-(1H-indol-3-yl)-3-(3-isopropylphenyl)-1-(1-methylimidazol-2-yl)propan-1-one (12b) 3,3-diarylpropan-1-one Imidazole, isopropylphenyl Imidazole improves basicity; isopropyl enhances lipophilicity
1-(2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one Indole-propan-1-one Bromomethyl, phenylsulfonyl Bromomethyl increases reactivity; sulfonyl improves stability

Key Observations :

  • The isobutylsulfonyl-azetidine group in the target compound balances lipophilicity and polarity, contrasting with unsubstituted azetidine () or bulky indole derivatives ().
  • Sulfonyl groups (target compound vs. ) improve solubility and metabolic stability compared to halogens or alkyl chains .

Key Observations :

  • Azetidine dimerization () highlights the reactivity of azetidine under acidic conditions, relevant for functionalizing the ring .

Key Observations :

  • Sulfonyl-azetidine may reduce CYP450 inhibition compared to halogenated analogs ( vs. 12) .

Spectroscopic Data Comparison

Table 4: NMR and IR Spectral Features
Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm) IR Peaks (cm⁻¹)
Target Compound Not reported Not reported Expected: ~1,692 (C=O), ~1,088 (S=O)
3d () 7.17–7.77 (aromatic), 10.10 (NH) 197.3 (C=O), 136.7 (C-Cl) 3,653 (N–H), 1,692 (C=O)
1-(azetidin-1-yl)-3-phenylpropan-1-one Not reported 189.3 (C=O), 76.7 (azetidine C) Not reported

Key Observations :

  • The target compound’s sulfonyl group would introduce distinct S=O IR stretches (~1,300–1,400 cm⁻¹) and downfield shifts in NMR due to electron-withdrawing effects .

Biological Activity

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one is a synthetic compound with significant biological activity, particularly in the context of pharmacological research. This compound features an azetidine ring and a diphenylpropanone structure, which contribute to its unique interactions with biological systems. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C19H28N2O4S. The compound exhibits a complex structure that allows for diverse interactions with biological targets.

PropertyValue
Molecular Weight 364.56 g/mol
IUPAC Name This compound
CAS Number Not yet assigned

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymes : The sulfonyl group may enhance binding affinity to certain enzymes, potentially inhibiting their activity.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways related to inflammation and cancer proliferation by interacting with receptors or secondary messengers.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Antitumor Activity

Research indicates that compounds with similar structures exhibit antitumor properties. For instance, studies on related diphenylpropanones have shown potential in inhibiting tumor growth in xenograft models. While specific data on this compound's antitumor efficacy is limited, the structural similarities suggest potential in this area.

Anti-inflammatory Effects

Preliminary investigations into the anti-inflammatory properties of related compounds indicate that they may inhibit cyclooxygenase (COX) enzymes. This inhibition could lead to reduced production of pro-inflammatory mediators, suggesting a similar potential for this compound.

Case Studies

One relevant case study involved a structurally similar compound that demonstrated significant COX-2 inhibition, leading to reduced inflammation in animal models. The findings suggest that the azetidine moiety in this compound could similarly modulate inflammatory responses.

Toxicity and Safety Profile

Research on related azetidine compounds has highlighted the importance of evaluating toxicity alongside efficacy. Toxicity studies are essential for understanding the safety profile of new compounds before clinical application.

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